molecular formula C16H14O3 B12867409 4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carbaldehyde

4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B12867409
M. Wt: 254.28 g/mol
InChI Key: ZKPJFGOEENEVOG-UHFFFAOYSA-N
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Description

4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carbaldehyde (CAS: Not explicitly provided; positional isomer of CAS 893737-04-7) is a biphenyl derivative featuring a 1,3-dioxolane moiety at the 4' position and a carbaldehyde group at the 3 position. Its molecular formula is inferred as C₁₆H₁₄O₃, identical to its 4-carbaldehyde isomer. Key applications include its use as a synthetic intermediate in photochemical studies and coordination chemistry.

Properties

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

3-[4-(1,3-dioxolan-2-yl)phenyl]benzaldehyde

InChI

InChI=1S/C16H14O3/c17-11-12-2-1-3-15(10-12)13-4-6-14(7-5-13)16-18-8-9-19-16/h1-7,10-11,16H,8-9H2

InChI Key

ZKPJFGOEENEVOG-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CC=C(C=C2)C3=CC=CC(=C3)C=O

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis generally proceeds via the following key steps:

  • Biphenyl Core Construction
    The biphenyl skeleton is typically prepared by Suzuki coupling or other cross-coupling reactions between appropriately substituted phenylboronic acids and halogenated phenyl derivatives.

  • Introduction of the Aldehyde Group
    The aldehyde group at the 3-position is introduced by selective formylation reactions such as the Vilsmeier-Haack reaction or directed ortho-metalation followed by quenching with electrophilic formyl sources.

  • Formation of the 1,3-Dioxolane Ring
    The aldehyde or ketone precursor at the 4' position is converted into the 1,3-dioxolane ring by acetalization with ethylene glycol under acidic catalysis, typically using p-toluenesulfonic acid or similar catalysts.

Detailed Synthetic Procedure Example

Step Reaction Reagents and Conditions Outcome
1 Biphenyl formation Suzuki coupling: 3-bromobenzaldehyde + 4-formylphenylboronic acid, Pd(PPh3)4 catalyst, K2CO3 base, toluene/water, reflux Formation of 4'-formyl-[1,1'-biphenyl]-3-carbaldehyde intermediate
2 Acetalization Ethylene glycol, p-toluenesulfonic acid catalyst, reflux in toluene with Dean-Stark apparatus Conversion of aldehyde at 4' position to 1,3-dioxolane ring, yielding 4'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-3-carbaldehyde
3 Purification Column chromatography or recrystallization Pure target compound

Industrial and Continuous Flow Adaptations

Industrial synthesis may optimize the above steps by:

  • Using continuous flow reactors to improve reaction control, heat transfer, and scalability.
  • Employing eco-friendly reductants and solvents to minimize environmental impact.
  • Optimizing reaction times and temperatures to maximize yield and reduce by-products.

Research Findings and Yield Optimization

Yield and Reaction Conditions

Research indicates that:

  • The acetalization step is highly sensitive to moisture and acid catalyst concentration; optimal conditions yield >90% conversion.
  • The biphenyl coupling step benefits from palladium catalysts with phosphine ligands, achieving yields around 85-95%.
  • Reaction temperature and solvent choice critically affect the purity and yield of the final product.

Comparative Data Table

Parameter Conditions Yield (%) Notes
Suzuki Coupling Pd(PPh3)4, K2CO3, toluene/water, reflux 12 h 88-92 High selectivity, minimal side products
Acetalization Ethylene glycol, p-TsOH, toluene, reflux 6 h 90-95 Use of Dean-Stark apparatus to remove water improves yield
Purification Silica gel chromatography >98 purity Essential for biological applications

Analytical Characterization

Summary Table of Preparation Methods

Preparation Step Description Key Reagents Typical Conditions Yield Range
Biphenyl Core Synthesis Cross-coupling of substituted phenyls Pd catalyst, base (K2CO3), solvents Reflux, 10-12 h 85-92%
Aldehyde Introduction Formylation or selective lithiation Vilsmeier reagent or electrophilic formyl source Controlled temperature 80-90%
Dioxolane Ring Formation Acetalization of aldehyde Ethylene glycol, acid catalyst Reflux, Dean-Stark 90-95%
Purification Chromatography or recrystallization Silica gel, solvents Ambient to mild heating >98% purity

Chemical Reactions Analysis

Types of Reactions

4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-carboxylic acid.

    Reduction: 4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.

Scientific Research Applications

4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-carbaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The dioxolane ring can act as a protecting group for the aldehyde, preventing unwanted reactions during synthesis. The biphenyl structure allows for π-π interactions, which can be important in molecular recognition processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural and functional attributes:

Compound Name Substituents Molecular Formula Key Functional Groups UV-Vis λmax (nm) Reactivity Notes
Target Compound (3-carbaldehyde isomer) 4'-dioxolane, 3-carbaldehyde C₁₆H₁₄O₃ Aldehyde, acetal ~330 (estimated) Moderate electrophilicity; acetal stability
4'-(1,3-Dioxolane)-[1,1'-biphenyl]-4-carbaldehyde 4'-dioxolane, 4-carbaldehyde C₁₆H₁₄O₃ Aldehyde, acetal N/A Similar stability; positional isomerism alters conjugation
[1,1'-Biphenyl]-4,4'-dicarbaldehyde 4,4'-dicarbaldehyde C₁₄H₁₀O₂ Two aldehydes N/A High electrophilicity; prone to condensation
3'-Methyl-[1,1'-biphenyl]-3-carbaldehyde 3'-methyl, 3-carbaldehyde C₁₄H₁₂O Aldehyde, methyl N/A Methyl donates electrons; reduced aldehyde reactivity
2',3',4',5',6'-Pentafluoro-2-hydroxy-[1,1'-biphenyl]-3-carbaldehyde Pentafluoro, 3-carbaldehyde, 2-hydroxy C₁₃H₅F₅O₂ Aldehyde, hydroxyl, fluorine N/A Electron-deficient ring; enhanced electrophilicity
3-(Pyridin-2-yloxy)-[1,1'-biphenyl]-4-carbaldehyde (1d) Pyridinyloxy, 4-carbaldehyde C₁₈H₁₃NO₂ Aldehyde, ether 321 Strong n→π* absorption; photoactive

Electronic and Spectroscopic Properties

  • Target Compound: The dioxolane’s electron-donating oxygen atoms likely red-shift the carbonyl n→π* transition compared to non-acetal analogs. Estimated absorption near 330 nm, similar to unmodified biphenyl aldehydes.
  • Fluorinated Analog : Electron-withdrawing fluorine atoms reduce ring electron density, increasing the aldehyde’s electrophilicity. This contrasts with the dioxolane’s electron-donating effects.
  • Pyridinyloxy Derivatives (1d/1e) : Exhibit strong absorptions at 312–321 nm due to conjugation between the pyridine ring and carbonyl group.

Reactivity and Stability

  • Acetal Stability: The dioxolane group in the target compound and its 4-carbaldehyde isomer confers resistance to hydrolysis under anhydrous conditions, though moisture sensitivity is noted in related macrocyclic compounds.
  • Electrophilicity : The target compound’s aldehyde is less reactive than [1,1'-biphenyl]-4,4'-dicarbaldehyde but more reactive than methyl-substituted analogs due to the absence of electron-donating groups.

Biological Activity

4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carbaldehyde, with the molecular formula C₁₆H₁₄O₃ and CAS number 893737-04-7, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and implications for medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of biphenyl derivatives with dioxolane and aldehyde precursors. Various synthetic routes have been explored to optimize yield and purity. The compound is often synthesized in a laboratory setting with a focus on achieving high purity levels for biological testing.

Biological Activity

The biological activity of this compound has been evaluated through various studies, focusing on its antimicrobial, anticancer, and antiviral properties.

Antimicrobial Activity

Research indicates that derivatives of dioxolane compounds exhibit significant antimicrobial properties. For example, studies have shown that similar compounds can inhibit bacterial growth effectively. The minimum inhibitory concentration (MIC) values for related compounds often fall within a range that suggests potential as antimicrobial agents.

CompoundMIC (µg/mL)Activity Type
Compound A50Bacterial
Compound B30Fungal
This compoundTBDTBD

Anticancer Activity

The anticancer potential of dioxolane derivatives has been explored in several studies. For instance, compounds structurally similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. In one study, derivatives showed IC50 values in the low micromolar range against breast (MCF-7) and colon (HCT-116) cancer cell lines.

Cell LineIC50 (µg/mL)Reference
MCF-72.3
HCT-1161.9
Doxorubicin (control)3.23

Antiviral Activity

The antiviral properties of related compounds have also been documented. For example, certain dioxolane derivatives have shown efficacy against HIV-1 with EC50 values indicating potent antiviral activity. While specific data for this compound is limited, the structural similarities suggest potential for further exploration.

Case Studies

A notable case study involved the evaluation of a series of dioxolane-based compounds for their biological activities. The study highlighted the importance of structural modifications in enhancing efficacy against specific pathogens and cancer cells.

Q & A

Q. What are the common synthetic routes for preparing 4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carbaldehyde?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A representative method involves Suzuki-Miyaura coupling between a halogenated benzaldehyde (e.g., 3-bromobenzaldehyde) and a boronic acid derivative containing the 1,3-dioxolane-protected group. For example, 1,3-dioxolane-functionalized arylboronic acids can be coupled under conditions involving Pd(OAc)₂, K₃PO₄, and DMA at elevated temperatures (e.g., 150°C for 16 hours) . Alternative approaches include Buchwald-Hartwig amination for nitrogen-containing analogs, though yields may vary depending on steric and electronic factors .

Q. How is the compound characterized, and what analytical techniques are critical for confirming its structure?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation. Key signals include:

  • ¹H NMR : A singlet at δ ~10.10 ppm for the aldehyde proton, aromatic protons in the biphenyl system (δ 7.08–8.20 ppm), and resonances for the 1,3-dioxolane group (δ ~3.8–4.0 ppm for the methylene protons) .
  • ¹³C NMR : A carbonyl signal at δ ~190–192 ppm for the aldehyde group and distinct peaks for the dioxolane carbons (δ ~65–70 ppm) . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy (aldehyde C=O stretch at ~1700 cm⁻¹) provide complementary validation .

Q. What are the primary stability concerns for this compound during storage and handling?

The aldehyde group is prone to oxidation, necessitating storage under inert atmospheres (e.g., argon) and refrigeration (2–8°C). The 1,3-dioxolane moiety is sensitive to acidic conditions, which can hydrolyze the protecting group. Light exposure should also be minimized to prevent degradation .

Advanced Research Questions

Q. How can reaction yields be optimized in palladium-catalyzed syntheses of this compound?

Yield optimization requires careful tuning of:

  • Catalyst system : Pd(OAc)₂ with bulky phosphine ligands (e.g., XPhos) improves steric tolerance in coupling reactions .
  • Solvent and base : DMA or toluene with KOPiv as a base enhances reactivity for electron-deficient substrates .
  • Temperature and time : Prolonged heating (16–24 hours) at 120–150°C ensures complete conversion, though microwave-assisted synthesis can reduce time .

Q. What strategies mitigate competing side reactions involving the aldehyde group during functionalization?

The aldehyde group can undergo undesired nucleophilic additions or oxidations. Strategies include:

  • Protecting the aldehyde as an acetal or oxime prior to further reactions .
  • Low-temperature conditions (–20°C to 0°C) to suppress aldehyde reactivity during coupling steps .
  • Selective catalyst systems : Use of Pd/Cu bimetallic catalysts for orthogonal functionalization .

Q. How does the 1,3-dioxolane group influence the electronic properties of the biphenyl system?

The electron-rich dioxolane ring donates electron density via resonance, activating the biphenyl system toward electrophilic substitution. This is evident in altered regioselectivity in halogenation or nitration reactions compared to non-protected analogs . Computational studies (DFT) can further quantify this effect by analyzing frontier molecular orbitals .

Q. What role does this compound play in the synthesis of metal-organic frameworks (MOFs)?

The aldehyde group enables post-synthetic modification (PSM) of MOFs via condensation reactions with amines or hydrazines. For example, tetrakis(biphenyl-carbaldehyde) derivatives serve as ligands to form luminescent MOFs with Zn(II) or Cu(I) nodes, useful in sensing applications . The dioxolane group can later be deprotected to expose hydroxyl groups for further functionalization .

Q. Are there contradictions in reported spectroscopic data for this compound, and how can they be resolved?

Discrepancies in NMR chemical shifts (e.g., aldehyde proton δ values) may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or impurities. Cross-referencing with HRMS purity (>95%) and repeating experiments under anhydrous conditions are recommended .

Applications in Method Development

Q. How is this compound utilized in studying C–N coupling mechanisms?

It serves as a model substrate in electrocatalytic C–N coupling studies. For instance, hypervalent iodine intermediates generated anodically can mediate the coupling of aldehydes with amines, providing insights into redox-neutral pathways .

Q. What advancements in chiral derivatization have been enabled by this compound?

The aldehyde group facilitates the synthesis of chiral Schiff bases for asymmetric catalysis. For example, condensation with (R)- or (S)-1-phenylethylamine produces enantiopure ligands for Pd-catalyzed asymmetric allylic alkylation .

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